molecular formula C11H13N3O2 B3362484 Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl) CAS No. 99857-17-7

Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)

Cat. No. B3362484
CAS RN: 99857-17-7
M. Wt: 219.24 g/mol
InChI Key: MZQNDWLGZSNEOA-UHFFFAOYSA-N
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Description

This compound is a derivative of acetamide, which is a type of amide. It contains a benzimidazole ring, which is a fused benzene and imidazole ring . The benzimidazole ring is a common structure in many bioactive compounds and drugs . The compound also contains an ethyl group attached to the nitrogen atom of the benzimidazole ring .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through condensation reactions . For instance, N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives were prepared by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes an acetamide group, an ethyl group, and a benzimidazole ring . The benzimidazole ring is a heterocyclic aromatic organic compound, which is a type of organic compound that contains a benzene ring fused to an imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 319.31, a density of 1.461±0.06 g/cm3 (Predicted), a melting point of 360 °C, and a boiling point of 401.0±38.0 °C (Predicted) .

Future Directions

While specific future directions for this compound were not found, indole and imidazole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . Therefore, this compound could potentially be investigated for its biological activities and therapeutic potential.

properties

IUPAC Name

N-(1-ethyl-2-oxo-3H-benzimidazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-3-14-10-5-4-8(12-7(2)15)6-9(10)13-11(14)16/h4-6H,3H2,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQNDWLGZSNEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457972
Record name Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)

CAS RN

99857-17-7
Record name Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)
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Acetamide, N-(1-ethyl-2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)
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